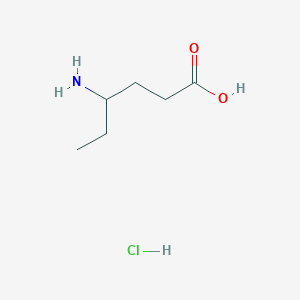

Chlorhydrate d'acide 4-aminohexanoïque

Vue d'ensemble

Description

4-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine . It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Molecular Structure Analysis

The molecular formula of 4-Aminohexanoic acid hydrochloride is C6H14ClNO2 . Its molecular weight is 167.64 . The InChI code is 1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H .Physical and Chemical Properties Analysis

4-Aminohexanoic acid hydrochloride is a powder . It has a melting point of 120-121°C . The storage temperature is room temperature .Applications De Recherche Scientifique

Chlorhydrate d'acide 4-aminohexanoïque : Analyse complète

Inhibition de la fibrinolyse : Le this compound agit comme un analogue de la lysine, ce qui favorise la dissociation rapide de la plasmine, inhibant ainsi l'activation du plasminogène et la fibrinolyse subséquente. Cette propriété est cruciale pour prévenir les saignements excessifs lors des interventions chirurgicales et est également utilisée dans le traitement de pathologies telles que les hémorragies .

Activités antimicrobiennes et anti-biofilm : Grâce à sa structure, l'acide 6-aminohexanoïque présente des activités antimicrobiennes et anti-biofilm sélectives. Sa chaîne aliphatique à six carbones lui confère flexibilité et mobilité, ce qui peut être avantageux dans la conception d'agents antimicrobiens .

Biocatalyse : Le this compound peut être utilisé dans les processus biocatalytiques. Par exemple, il peut intervenir dans des réactions catalysées par des carbènes N-hétérocycliques qui se déroulent par un mécanisme radicalaire, ce qui est important en synthèse organique .

Chromatographie et spectrométrie de masse : En chimie analytique, en particulier en chromatographie et en spectrométrie de masse, le this compound peut être utilisé pour la manipulation des échantillons grâce à ses propriétés de liaison aux protéines .

Inhibiteurs enzymatiques : La capacité du composé à coordonner efficacement les métaux en fait un candidat potentiel pour le développement d'inhibiteurs ciblant les enzymes métallo-dépendantes, ce qui est un aspect important des applications en chimie médicinale .

Mécanisme D'action

Target of Action

The primary target of 4-Aminohexanoic acid hydrochloride, also known as Aminocaproic acid, is the kringle domain of plasminogen . Plasminogen is a protein that is converted into plasmin, a proteolytic enzyme responsible for fibrinolysis .

Mode of Action

4-Aminohexanoic acid hydrochloride acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminohexanoic acid hydrochloride is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a fibrous mesh in blood clots . This results in the stabilization of blood clots and a reduction in bleeding .

Pharmacokinetics

Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability .

Result of Action

The primary result of the action of 4-Aminohexanoic acid hydrochloride is the reduction of fibrinolysis , leading to the stabilization of blood clots . This can be beneficial in situations where excessive bleeding is a concern, such as in certain surgical procedures or bleeding disorders .

Action Environment

The action, efficacy, and stability of 4-Aminohexanoic acid hydrochloride can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, weight, and health status . .

Safety and Hazards

The safety information for 4-Aminohexanoic acid hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Analyse Biochimique

Biochemical Properties

4-Aminohexanoic acid hydrochloride interacts with various biomolecules, particularly enzymes such as 4-aminobutyrate aminotransferase, mitochondrial . It is known to inhibit proteolytic enzymes like plasmin, which is responsible for fibrinolysis . The nature of these interactions is largely due to the presence of the amino group in the gamma carbon atom of the compound .

Cellular Effects

Some derivatives have shown cytotoxic effects against certain cell lines at high concentrations

Molecular Mechanism

The molecular mechanism of 4-Aminohexanoic acid hydrochloride is primarily through its inhibitory action on enzymes that bind to the lysine residue . This includes proteolytic enzymes like plasmin, which is responsible for fibrinolysis . The compound exerts its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Propriétés

IUPAC Name |

4-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORUJRYHFAWQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62000-71-9 | |

| Record name | 4-aminohexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

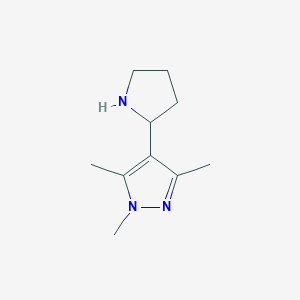

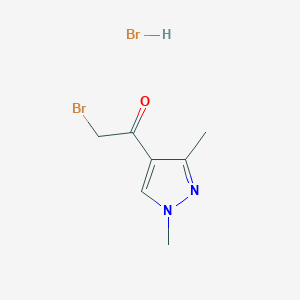

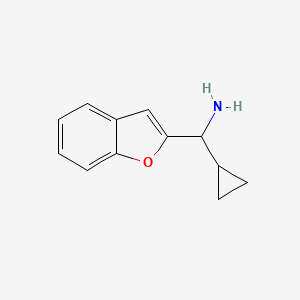

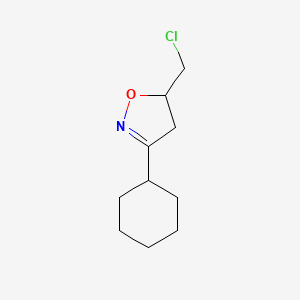

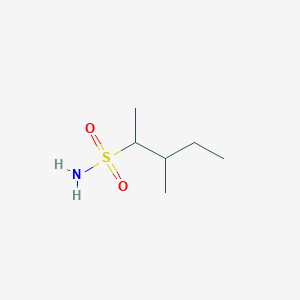

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)

amine](/img/structure/B1527940.png)

![1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1527947.png)